molecular formula C22H23ClN4O3S2 B3411991 N-(4-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide CAS No. 921993-94-4

N-(4-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B3411991
CAS No.: 921993-94-4
M. Wt: 491 g/mol
InChI Key: LWQOPIIRHYELSB-UHFFFAOYSA-N
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Description

N-(4-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide is a complex organic compound that features a thiazole ring, a piperazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a piperazine derivative reacts with a halogenated intermediate.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

N-(4-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: It is used as a tool compound to study the function of specific proteins and enzymes in biological systems.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their activity and affecting cellular processes.

Properties

IUPAC Name

N-[4-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3S2/c1-16-2-8-20(9-3-16)32(29,30)25-22-24-18(15-31-22)14-21(28)27-12-10-26(11-13-27)19-6-4-17(23)5-7-19/h2-9,15H,10-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQOPIIRHYELSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide

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